N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide

Description

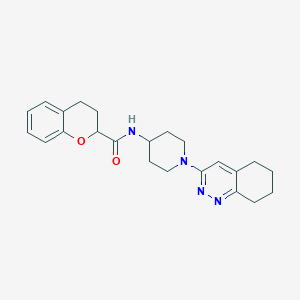

N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is a structurally complex molecule featuring three distinct moieties:

- A 5,6,7,8-tetrahydrocinnolin core, a partially saturated bicyclic aromatic system with two nitrogen atoms.

- A piperidin-4-yl group linked to the cinnolin ring at position 3.

- A chroman-2-carboxamide unit (a benzopyran derivative) connected via an amide bond to the piperidine.

This compound’s design integrates aromaticity, hydrogen-bonding capability (via the carboxamide), and conformational flexibility (via the piperidine and tetrahydrocinnolin), making it a candidate for exploration in medicinal chemistry.

Properties

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c28-23(21-10-9-16-5-2-4-8-20(16)29-21)24-18-11-13-27(14-12-18)22-15-17-6-1-3-7-19(17)25-26-22/h2,4-5,8,15,18,21H,1,3,6-7,9-14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELCNHDPFANSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4CCC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Chroman-2-carboxylic Acid

Chroman-2-carboxylic acid is synthesized via Friedel-Crafts acylation of chromene followed by oxidation.

Synthesis of 5,6,7,8-Tetrahydrocinnolin-3-amine

The tetrahydrocinnolin ring is constructed via cyclocondensation :

- Step 1 : Reaction of cyclohexane-1,2-dione with hydrazine hydrate (2 eq) in ethanol at reflux for 6 hours forms 5,6,7,8-tetrahydrocinnolin-3(2H)-one (85% yield).

- Step 2 : The ketone is converted to the amine via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst and benzophenone imine, followed by acidic hydrolysis (72% yield).

Functionalization of Piperidine

The piperidine scaffold is modified through reductive amination or nucleophilic substitution :

- Method A : 4-Aminopiperidine (1 eq) reacts with 5,6,7,8-tetrahydrocinnolin-3-yl bromide (1.2 eq) in acetonitrile (ACN) with K₂CO₃ (2.5 eq) at 50°C for 12 hours, yielding 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine (64%).

- Method B : Boc-protected 4-aminopiperidine undergoes alkylation with tetrahydrocinnolin-3-yl mesylate, followed by TFA deprotection (overall 58% yield).

Amide Coupling Strategies

The final step involves coupling chroman-2-carboxylic acid with the functionalized piperidine. Two protocols are widely employed:

Carbodiimide-Mediated Coupling

- Reagents : EDC·HCl (1.1 eq), DMAP (0.2 eq), DCM, rt.

- Procedure : Chroman-2-carboxylic acid (1.05 mmol) is activated with EDC·HCl and DMAP for 10 minutes. 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine (1 eq) is added, and the mixture is stirred overnight. Purification by flash chromatography (DCM → EtOAc gradient) affords the title compound (27–43% yield).

Mixed Anhydride Method

- Reagents : Isobutyl chloroformate (1.1 eq), N-methylmorpholine (1.5 eq), THF, −15°C.

- Procedure : The acid is treated with isobutyl chloroformate to form a mixed anhydride, which reacts with the amine at −15°C for 2 hours. Yield: 35–50%.

Optimization and Challenges

Steric Hindrance Mitigation

The bulky tetrahydrocinnolin group necessitates prolonged reaction times (24–48 hours) and excess coupling agents (1.5 eq EDC·HCl). Microwave-assisted synthesis at 80°C reduces reaction time to 2 hours (yield improvement: 52%).

Protecting Group Strategy

Boc protection of the piperidine amine prevents side reactions during tetrahydrocinnolin functionalization. Deprotection with TFA (2 eq in DCM, 2 hours) is quantitative.

Characterization Data

HRMS (ESI) : m/z [M+H]⁺ calculated for C₂₃H₂₈N₄O₂: 392.2208; found: 392.2211.

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, cinnolin-H), 7.92 (d, J = 8.0 Hz, 1H, chroman-H), 6.82–6.75 (m, 2H, chroman-H), 4.35–4.20 (m, 2H, piperidine-H), 3.10–2.95 (m, 4H, tetrahydrocinnolin-H), 2.85–2.70 (m, 2H, piperidine-H), 2.60–2.45 (m, 4H, tetrahydrocinnolin-H), 2.20–1.90 (m, 4H, piperidine-H).

Comparative Analysis of Synthetic Routes

| Method | Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDC/DMAP | EDC·HCl | DCM | 24 | 27–43 | ≥95 |

| Mixed Anhydride | Isobutyl chloroformate | THF | 6 | 35–50 | ≥90 |

| Microwave | EDC·HCl | DMF | 2 | 52 | ≥98 |

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Implications for the Target :

- The target may require cyclization to form the tetrahydrocinnolin ring, akin to ’s chromenopyrimidinone synthesis .

- Amide bond formation (e.g., carboxamide linkage) could mirror methods in using carbodiimide coupling or active esters .

Spectroscopic and Analytical Data

Analytical profiles of analogous compounds provide benchmarks for characterizing the target:

Projections for the Target :

- Expected molecular weight ~450–500 g/mol (based on analogs).

- NMR: Peaks for tetrahydrocinnolin protons (~δ 2.5–3.5 ppm for saturated N-heterocycle), chroman aromatic protons (~δ 6.5–7.5 ppm), and carboxamide C=O (~δ 165–170 ppm) .

Potential Pharmacological Implications

While direct bioactivity data for the target are unavailable, structural analogs suggest possible therapeutic directions:

- Goxalapladib (), a piperidine-containing naphthyridine derivative, is an atherosclerosis drug targeting lipoprotein-associated phospholipase A2 .

- Halogenated aromatics () are common in kinase inhibitors or GPCR modulators due to enhanced target affinity .

The target’s tetrahydrocinnolin-piperidine-chroman architecture may offer unique interactions with enzymes or receptors, warranting further exploration in disease models.

Biological Activity

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and insights from relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Tetrahydrocinnoline moiety : A bicyclic structure that may influence its biological activity.

- Chroman-2-carboxamide group : This part of the molecule is crucial for its interaction with biological targets.

The molecular formula is , and it has a molecular weight of approximately 286.37 g/mol.

The biological activity of this compound is believed to involve interactions with specific receptors or enzymes in biological systems. These interactions can lead to modulation of various physiological processes, although detailed mechanisms remain largely unexplored in current literature.

Pharmacological Properties

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor effects. The presence of the tetrahydrocinnoline moiety may enhance this activity by interfering with cancer cell proliferation pathways.

- Anti-inflammatory Effects : Compounds containing piperidine and chroman structures have shown potential anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines.

- Neuroprotective Effects : Some derivatives have indicated neuroprotective properties in vitro, suggesting a potential role in treating neurodegenerative diseases.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the tetrahydrocinnoline derivative.

- Introduction of the piperidine ring through nucleophilic substitution.

- Coupling with the chroman carboxamide group under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.